(3-Aminopyridin-4-yl)boronic acid dihydrochloride
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Overview
Description
(3-Aminopyridin-4-yl)boronic acid dihydrochloride is a boronic acid derivative with the molecular formula C5H9BCl2N2O2 and a molecular weight of 210.86 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyridin-4-yl)boronic acid dihydrochloride typically involves the reaction of 3-aminopyridine with boronic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: (3-Aminopyridin-4-yl)boronic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(3-Aminopyridin-4-yl)boronic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Aminopyridin-4-yl)boronic acid dihydrochloride involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, leading to the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
- (4-Aminophenyl)boronic acid
- (3-Aminophenyl)boronic acid
- (2-Aminopyridin-4-yl)boronic acid
Comparison: (3-Aminopyridin-4-yl)boronic acid dihydrochloride is unique due to its specific structure, which allows for selective interactions in chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H9BCl2N2O2 |
---|---|
Molecular Weight |
210.85 g/mol |
IUPAC Name |
(3-aminopyridin-4-yl)boronic acid;dihydrochloride |
InChI |
InChI=1S/C5H7BN2O2.2ClH/c7-5-3-8-2-1-4(5)6(9)10;;/h1-3,9-10H,7H2;2*1H |
InChI Key |
ZYAWDMCGWOECCK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)N)(O)O.Cl.Cl |
Origin of Product |
United States |
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